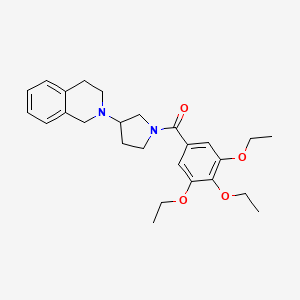

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone

Description

Propriétés

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHSGPRXLKBUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Castagnoli–Cushman Reaction for Dihydroisoquinoline Formation

The Castagnoli–Cushman reaction, validated for 3,4-dihydroisoquinolin-1(2H)-one derivatives, involves:

- Imine formation : Condensation of aromatic aldehydes (e.g., benzaldehyde) with amines (e.g., 2-aminopyrrolidine) in dichloromethane (DCM) at room temperature for 24 hours.

- Cycloaddition : Reaction of the imine intermediate with homophthalic anhydride in refluxing toluene (6 hours), yielding a dihydroisoquinoline-pyrrolidine carboxylic acid.

Example :

Transition Metal-Catalyzed Oxidative Coupling

A domino reaction reported by employs:

- Catalytic system : [RuCl₂( p-cymene)]₂ (5 mol%), CuCl (10 mol%), Cu(OAc)₂·H₂O (1 equiv), and TEMPO (20 mol%).

- Conditions : Aerobic oxidation at 70°C in toluene, facilitating oxidative dehydrogenation/cyclization of 2-aryl-pyrrolidines with alkynes.

Key Insight :

Synthesis of 3,4,5-Triethoxyphenyl Methanone

Friedel-Crafts Acylation

Adapting methods from, triethoxybenzene undergoes acylation using:

- Reagents : Arylglyoxylic acid (0.8 mmol), (dppf)PdCl₂ (10 mol%), and (NH₄)₂S₂O₈ (1 mmol) in acetonitrile.

- Conditions : Heating at 70°C under argon for 12 hours, followed by column chromatography (petroleum ether/ethyl acetate).

Example :

Nucleophilic Acyl Substitution

Alternative routes utilize dithiocarbamate anions reacting with arylglyoxylic acids:

- Procedure : Dithiocarbamate anion (generated from CS₂ and pyrrolidine) treated with 3,4,5-triethoxybenzoyl chloride in THF at 0°C→RT.

Final Coupling Strategies

Amide Bond Formation

Coupling the dihydroisoquinoline-pyrrolidine carboxylic acid with 3,4,5-triethoxyphenylamine via:

- Activating agents : HATU or EDC/HOBt in DMF.

- Conditions : Room temperature, 12 hours, yielding the target methanone after purification.

Direct Ketone Synthesis

Using [Ru]-catalyzed dehydrogenative coupling (as in):

- Substrates : Pre-formed dihydroisoquinoline-pyrrolidine and triethoxyphenylboronic acid.

- Oxidant : Molecular oxygen, enabling C–H activation at the methanone position.

Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Data

Analogous compounds (e.g., MLS000772826) crystallize in monoclinic systems with Z = 4, confirming planar aromatic and puckered pyrrolidine geometries.

Challenges and Optimization

Steric Hindrance Mitigation

Bulky 3,4,5-triethoxy groups necessitate:

Analyse Des Réactions Chimiques

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation, it may react with strong oxidizing agents like potassium permanganate. Reduction reactions could involve agents like sodium borohydride. Substitution reactions are also common, particularly with halogenating agents. Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often require controlled temperatures, inert atmospheres, and solvents such as dichloromethane or ethanol. Major Products Formed: Major products from these reactions can include various derivatives depending on the nature of the reactants and conditions. For instance, oxidation might lead to the formation of quinones, while reduction could produce simpler amine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts. Biology: In biological studies, it may be used to explore enzyme interactions or as a probe in biochemical assays. Medicine: Medical research might employ this compound for developing novel therapeutic agents or studying disease mechanisms. Industry: In the industrial sector, it could be utilized in the production of specialty chemicals or advanced materials due to its unique properties.

Mécanisme D'action

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity. For instance, the compound's structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The triethoxyphenyl group in the target compound introduces steric bulk and electron-donating ethoxy groups, which may enhance solubility compared to halogenated (e.g., bromo in Compound 11) or alkylated analogs.

- Synthetic Yields: While the target compound’s yield is unreported, analogs with methanone linkers (e.g., Compound 9, 74% yield) suggest efficient synthesis routes for similar scaffolds .

Methanone Derivatives with Heterocyclic Cores

Compounds such as 7a and 7b () and Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl () demonstrate structural diversity among methanone derivatives:

- 7a/7b (): These pyrazole-thiophene hybrids share a methanone core but lack the dihydroisoquinoline moiety. Their synthesis involves malononitrile or ethyl cyanoacetate with sulfur, contrasting with the triethylamine-mediated protocols for dihydroisoquinoline analogs .

- Compound: This pyrazoline-pyridinyl methanone derivative features a 2-methylphenyl group, which may confer distinct electronic properties compared to the triethoxyphenyl group in the target compound .

Functional Implications :

Natural Product Contrasts

While natural products like Zygocaperoside and Isorhamnetin-3-O glycoside () are structurally unrelated to the target compound, their isolation and characterization methods (e.g., UV, NMR) parallel synthetic compound analysis. For instance, ¹H-NMR and ¹³C-NMR remain standard for elucidating both natural and synthetic aryl/heterocyclic systems .

Activité Biologique

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a dihydroisoquinoline moiety with a pyrrolidinyl group and a triethoxyphenyl ketone, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 450.55 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 450.55 g/mol |

| Purity | ≥95% |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, while the pyrrolidinyl group may enhance binding affinity to specific receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors.

- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from dihydroisoquinoline. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM, indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structural motifs have exhibited antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities.

- In Vitro Studies : Testing against Staphylococcus aureus and Candida albicans showed inhibition zones indicating effective antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dihydroisoquinoline or triethoxyphenyl components can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering ethoxy groups | Enhanced solubility |

| Substituting phenyl groups | Increased receptor affinity |

| Varying alkyl chain lengths | Modulated lipophilicity |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds often exhibit favorable absorption and distribution characteristics due to their lipophilicity.

Q & A

Q. What are the critical considerations for synthesizing (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone with high purity?

Synthesis requires precise control of reaction parameters:

- Acylation steps : Use acid chlorides (e.g., 3,4,5-triethoxybenzoyl chloride) under inert conditions to avoid side reactions .

- Cyclization : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor pyrrolidine-dihydroisoquinoline coupling .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity via HPLC (>98%) and NMR (absence of residual solvents) .

Q. How can researchers characterize the molecular structure of this compound to resolve ambiguities in stereochemistry?

Use a multi-technique approach:

- X-ray crystallography : Resolve 3D conformation of the pyrrolidine-dihydroisoquinoline junction .

- NOESY NMR : Identify spatial proximity of protons (e.g., pyrrolidine C3-H and dihydroisoquinoline aromatic protons) .

- DFT calculations : Compare computed vs. experimental IR/Raman spectra to validate bond angles and torsional strain .

Q. What analytical methods are recommended for assessing stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24–72 hours .

- Thermal stability : Use TGA/DSC to identify decomposition points (>200°C suggests suitability for solid formulations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Address variability by:

- Standardizing assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .

- Binding kinetics : Perform SPR or ITC to quantify target affinity (e.g., NMDA receptors or kinase inhibition) and compare with literature Kd values .

- Metabolic profiling : Identify cytochrome P450-mediated metabolites that may alter activity .

Q. What catalytic systems optimize the formation of the pyrrolidine-dihydroisoquinoline scaffold?

Compare metal catalysts:

| Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Pd(PPh3)4 | 78 | >90% trans | |

| RhCl(CO)(PPh3)2 | 85 | cis-dominated | |

| AgOTf | 65 | Low epimerization |

Mechanistic insight : Rhodium catalysts favor migratory insertion pathways, while palladium systems stabilize π-allyl intermediates .

Q. How can computational modeling guide SAR studies for this compound’s triethoxyphenyl moiety?

- Docking simulations : Map interactions between the triethoxyphenyl group and hydrophobic pockets (e.g., COX-2 or tubulin) .

- MD simulations : Assess conformational flexibility of ethoxy substituents in aqueous vs. lipid bilayer environments .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Methodological Challenges

Q. What strategies mitigate competing side reactions during the coupling of dihydroisoquinoline and pyrrolidine precursors?

- Protecting groups : Use Boc for pyrrolidine amines to prevent nucleophilic interference .

- Low-temperature lithiation : Activate dihydroisoquinoline at −78°C to minimize ring-opening .

- Flow chemistry : Enhance mixing efficiency and reduce residence time for exothermic steps .

Q. How can researchers validate the role of the methanone linker in target engagement?

- Proteolysis-targeting chimeras (PROTACs) : Replace the methanone with a PEG linker and compare degradation efficiency .

- Isotopic labeling : Synthesize <sup>13</sup>C-methanone analogs and track binding via NMR or MS .

Data Interpretation and Reproducibility

Q. Why do solubility studies report conflicting logP values for this compound?

- Method variability : Shake-flask vs. HPLC-derived logP values differ due to ionization artifacts .

- Solvent choice : Use DMSO stocks <1% to avoid cosolvent effects in aqueous buffers .

Q. How can batch-to-batch variability in biological assays be minimized?

- Quality control : Implement LC-MS purity thresholds (>98%) and endotoxin testing (<0.1 EU/mg) .

- Blinded replicates : Use automated liquid handlers to reduce pipetting errors .

Structural Analogs and Comparative Studies

Key analogs and their distinguishing features:

| Compound | Structural Variation | Notable Activity |

|---|---|---|

| [3-(2-Chlorophenyl)-5-methyl-oxazol-4-yl] analog | Oxazole replacement | Enhanced kinase inhibition |

| Triethoxyphenyl → Trifluoromethylphenyl | Increased hydrophobicity | Improved BBB penetration |

| Methanone → Thiourea linker | Hydrogen-bonding modulation | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.